molecular formula C25H26N2O6S B5112202 ethyl 2-({N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate

ethyl 2-({N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate

Cat. No. B5112202
M. Wt: 482.5 g/mol
InChI Key: WTLPLIHNVSHVTA-UHFFFAOYSA-N
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Description

Ethyl 2-({N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate, also known as E7820, is a small molecule inhibitor that has been found to have potential therapeutic applications in the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of ethyl 2-({N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate involves inhibition of the protein tyrosine kinase activity of vascular endothelial growth factor receptor 2 (VEGFR-2), which is involved in the growth and spread of tumors and the formation of new blood vessels. By inhibiting this activity, ethyl 2-({N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate is able to block the growth and spread of tumors and prevent the formation of new blood vessels.
Biochemical and Physiological Effects:
ethyl 2-({N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate has been found to have a number of biochemical and physiological effects, including inhibition of angiogenesis (the formation of new blood vessels), inhibition of tumor growth and spread, and anti-inflammatory effects. It has also been shown to have a favorable safety profile in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of ethyl 2-({N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate is its potent inhibition of VEGFR-2, which makes it a promising candidate for the development of anti-cancer drugs. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are a number of future directions for research on ethyl 2-({N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate, including further exploration of its mechanism of action, optimization of its therapeutic potential, and investigation of its potential applications in the treatment of other diseases such as rheumatoid arthritis and psoriasis. Additionally, research could be conducted to investigate the potential use of ethyl 2-({N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of ethyl 2-({N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate involves several steps, including the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride, which is then reacted with N-(4-methylphenylsulfonyl)glycine to form N-(4-methylphenylsulfonyl)-4-methoxyphenylacetylglycine. This compound is then reacted with ethyl 2-bromobenzoate to form ethyl 2-({N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate.

Scientific Research Applications

Ethyl 2-({N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate has been found to have potential therapeutic applications in the treatment of cancer, as it has been shown to inhibit the growth and spread of tumors in animal models. It has also been found to have anti-inflammatory effects and may have applications in the treatment of other diseases such as rheumatoid arthritis and psoriasis.

properties

IUPAC Name

ethyl 2-[[2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O6S/c1-4-33-25(29)22-7-5-6-8-23(22)26-24(28)17-27(19-11-13-20(32-3)14-12-19)34(30,31)21-15-9-18(2)10-16-21/h5-16H,4,17H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLPLIHNVSHVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-({N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate

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